3-{[(2,4-Dichlorobenzyl)oxy]methyl}pyrrolidine hydrochloride 3-{[(2,4-Dichlorobenzyl)oxy]methyl}pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219967-75-5
VCID: VC2930029
InChI: InChI=1S/C12H15Cl2NO.ClH/c13-11-2-1-10(12(14)5-11)8-16-7-9-3-4-15-6-9;/h1-2,5,9,15H,3-4,6-8H2;1H
SMILES: C1CNCC1COCC2=C(C=C(C=C2)Cl)Cl.Cl
Molecular Formula: C12H16Cl3NO
Molecular Weight: 296.6 g/mol

3-{[(2,4-Dichlorobenzyl)oxy]methyl}pyrrolidine hydrochloride

CAS No.: 1219967-75-5

Cat. No.: VC2930029

Molecular Formula: C12H16Cl3NO

Molecular Weight: 296.6 g/mol

* For research use only. Not for human or veterinary use.

3-{[(2,4-Dichlorobenzyl)oxy]methyl}pyrrolidine hydrochloride - 1219967-75-5

Specification

CAS No. 1219967-75-5
Molecular Formula C12H16Cl3NO
Molecular Weight 296.6 g/mol
IUPAC Name 3-[(2,4-dichlorophenyl)methoxymethyl]pyrrolidine;hydrochloride
Standard InChI InChI=1S/C12H15Cl2NO.ClH/c13-11-2-1-10(12(14)5-11)8-16-7-9-3-4-15-6-9;/h1-2,5,9,15H,3-4,6-8H2;1H
Standard InChI Key GMYWWYVRLBTXLS-UHFFFAOYSA-N
SMILES C1CNCC1COCC2=C(C=C(C=C2)Cl)Cl.Cl
Canonical SMILES C1CNCC1COCC2=C(C=C(C=C2)Cl)Cl.Cl

Introduction

Chemical Identity and Structural Characterization

Basic Identification

3-{[(2,4-Dichlorobenzyl)oxy]methyl}pyrrolidine hydrochloride is a crystalline compound with the molecular formula C₁₂H₁₆Cl₃NO. Based on available data for related compounds, it has a molecular weight of approximately 296.6 g/mol . The compound contains a pyrrolidine ring with an oxymethyl linkage to a 2,4-dichlorobenzyl group, with the nitrogen protonated as a hydrochloride salt .

Structural Features

The compound exhibits several key structural features that define its chemical behavior and applications:

  • A pyrrolidine heterocycle with an oxymethyl substituent at the 3-position

  • A benzyl group featuring chlorine atoms at the 2- and 4-positions

  • A salt formation with hydrochloric acid

Structural Classification and Related Compounds

This compound belongs to a broader family of functionalized pyrrolidines that include similar compounds such as:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Difference
3-{[(2,4-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride1219976-55-2C₁₂H₁₆ClF₂NO263.71Fluorine instead of chlorine atoms
3-{[2-(sec-Butyl)-4-chlorophenoxy]methyl}pyrrolidine hydrochloride1220030-95-4C₁₅H₂₃Cl₂NO304.26sec-Butyl group at 2-position and single chlorine
2-(3,4-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride1289385-31-4C₁₂H₁₆Cl₃NO296.6Substitution at 2-position of pyrrolidine
3-((2,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride1220033-11-3C₁₁H₁₄Cl₃NO282.59Direct oxygen link without methyl bridge

Physicochemical Properties

Physical Characteristics

Based on analogous compounds, 3-{[(2,4-Dichlorobenzyl)oxy]methyl}pyrrolidine hydrochloride is likely a white to off-white crystalline solid at room temperature. The compound is expected to be stable under normal storage conditions, though like many hydrochloride salts, it may be hygroscopic.

Solubility Profile

While specific solubility data is limited, structure-based predictions suggest moderate to good solubility in polar protic solvents such as methanol, ethanol, and water. The hydrochloride salt formation enhances water solubility compared to the free base form. It is also likely soluble in acetonitrile, DMSO, and DMF, which are common solvents for similar compounds used in synthetic chemistry.

Spectroscopic Properties

The compound would be expected to show characteristic spectroscopic profiles:

  • NMR Spectroscopy: Distinctive signals for the pyrrolidine ring protons, the oxymethyl bridge, and the aromatic protons of the dichlorobenzyl group

  • IR Spectroscopy: Characteristic bands for C-O stretching (ether linkage), C-Cl bonds, and pyrrolidine ring vibrations

  • Mass Spectrometry: Molecular ion peak corresponding to the molecular weight with characteristic isotope patterns due to chlorine atoms

Synthesis and Production Methods

Alternative Synthetic Methods

Based on patent literature for related compounds, alternative approaches might include:

  • Palladium-catalyzed coupling reactions using appropriate substrates

  • Alkylation of appropriately functionalized pyrrolidine derivatives with 2,4-dichlorobenzyl halides in acetonitrile in the presence of potassium carbonate

  • Synthesis via the corresponding free base followed by acidification with HCl in an appropriate solvent such as dioxane

Purification Techniques

Purification methods for this type of compound typically include:

  • Recrystallization from suitable solvents like acetonitrile

  • Column chromatography on silica gel

  • Conversion to the free base for purification followed by reformation of the hydrochloride salt

  • Trituration with non-polar solvents such as diethyl ether or heptane

Applications and Uses

Pharmaceutical Research

The primary application of 3-{[(2,4-Dichlorobenzyl)oxy]methyl}pyrrolidine hydrochloride appears to be in pharmaceutical research, where it serves as:

  • A building block in medicinal chemistry for drug discovery

  • An intermediate in the synthesis of more complex bioactive molecules

  • A structural component that can impart specific pharmacokinetic properties to drug candidates

Chemical Synthesis

In the field of organic synthesis, this compound may function as:

  • A precursor for more complex heterocyclic systems

  • A source of functionalized pyrrolidine moieties in convergent syntheses

  • A model compound for studying etherification and related reactions

Protein Degrader Research

Some related compounds have been categorized as "Protein Degrader Building Blocks," suggesting potential applications in the emerging field of targeted protein degradation, which has become an important area in drug discovery .

SupplierProduct SpecificationsTypical Package SizesSpecial Conditions
Matrix Scientific≥95% purity500 mg, 2.5 gResearch use only
Alchem Pharmtech95% purity1 g, 5 g, 25 g, 100 gAvailable on special order
Aladdin Scientificmin 95%250 mgRoom temperature storage

Analytical Methods and Characterization

Identification Techniques

Several analytical methods can be employed for the identification and characterization of 3-{[(2,4-Dichlorobenzyl)oxy]methyl}pyrrolidine hydrochloride:

Chromatographic Methods

  • HPLC with UV detection

  • Liquid chromatography/mass spectrometry (LC/MS) using appropriate columns such as C18

  • Thin-layer chromatography (TLC) with suitable mobile phases

Spectroscopic Methods

  • NMR spectroscopy (¹H, ¹³C, and potentially 2D experiments)

  • IR spectroscopy for functional group identification

  • Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

Structure-Activity Relationships and Biological Relevance

Structural Features and Activity

The key structural features that potentially contribute to the biological activity of this compound include:

  • The pyrrolidine ring, which is a common pharmacophore found in many bioactive compounds

  • The 2,4-dichlorobenzyl group, which can influence lipophilicity, metabolic stability, and target binding

  • The oxymethyl linkage, which provides a specific spatial arrangement and flexibility

Comparison with Related Bioactive Compounds

Several compounds with structural similarities have demonstrated various biological activities:

  • Compounds containing the 2,4-dichlorophenyl moiety have shown applications in antifungal agents

  • Functionalized pyrrolidines serve as key structural components in numerous pharmaceutical agents

  • Benzyl ether linkages are often employed to modulate pharmacokinetic properties of drug molecules

Future Research Directions

Synthetic Methodology Development

Opportunities exist for:

  • Development of more efficient and environmentally friendly synthetic routes

  • Application of flow chemistry techniques for scaled production

  • Investigation of stereoselective synthesis methods if stereogenic centers are present

Emerging Applications

Novel applications might include:

  • Use in chemical biology as molecular probes

  • Incorporation into functional materials with specialized properties

  • Applications in catalysis or as ligands for metal-mediated reactions

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